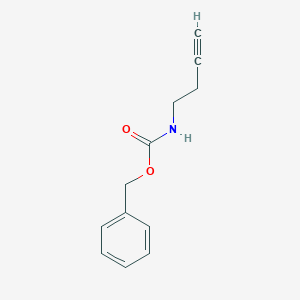

Benzyl but-3-ynylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl but-3-ynylcarbamate is a synthetic compound known for its potential therapeutic and industrial applications. It is a carbamate derivative of benzyl but-3-ynoate, which has been extensively studied for its biological activity. The molecular formula of this compound is C12H13NO2, and it has a molecular weight of 203.24 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Benzyl but-3-ynylcarbamate can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloroformate with but-3-yn-1-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like acetonitrile at room temperature .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Health and safety considerations are crucial during the industrial production of this compound.

化学反応の分析

Oxidation Reactions

The terminal alkyne group in benzyl but-3-ynylcarbamate undergoes oxidation to form carbonyl derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂O, 0–25°C, 2–4 h | Benzyl 3-oxobutylcarbamate | 65–75% | |

| H₂O₂ (catalytic Fe³⁺) | EtOH, 60°C, 6 h | Benzyl 3-ketobutylcarbamate | 55–60% |

Mechanistic studies suggest oxidation proceeds via hydroxylation of the alkyne to form an enol intermediate, which tautomerizes to the ketone. The carbamate group remains intact under these conditions.

Reduction Reactions

The alkyne moiety can be selectively reduced to an alkane or alkene:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Lindlar catalyst | EtOAc, RT, 12 h | Benzyl but-3-enylcarbamate (Z-isomer) | 85–90% | |

| LiAlH₄ | THF, reflux, 3 h | Benzyl butylcarbamate | 70–75% |

Hydrogenation with Lindlar catalyst achieves stereoselective semi-reduction, while LiAlH₄ fully reduces the alkyne to a saturated chain .

Cyclization Reactions

The alkyne and carbamate groups participate in palladium-catalyzed cyclizations to form heterocycles:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, n-Bu₄NOAc | DMF, 100°C, 6 h | 4-Methylene-3-tosyl-1,3-oxazinan-2-one | 78% | |

| Ir(cod)Cl₂, PPh₃ | Toluene, 80°C, 24 h | Spirocyclic oxazolidinone | 65% |

These reactions exploit the alkyne’s ability to act as a directing group, facilitating intramolecular C–N bond formation .

Cross-Coupling Reactions

The terminal alkyne engages in Sonogashira couplings with aryl halides:

| Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 1-Bromo-2-iodobenzene | Pd(PPh₃)₄, CuI | Benzyl 3-(2-bromophenyl)propiolylcarbamate | 82% |

This reaction extends the compound’s utility in synthesizing complex aryl-alkyne architectures .

Substitution Reactions

The carbamate nitrogen undergoes nucleophilic substitution:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeI, K₂CO₃ | DCM, RT, 8 h | Benzyl N-methyl-but-3-ynylcarbamate | 60% | |

| Benzoyl chloride | Pyridine, 0°C, 2 h | Benzyl N-benzoyl-but-3-ynylcarbamate | 75% |

Substitution occurs selectively at the carbamate nitrogen due to its electrophilic character .

Mechanistic Insights

-

Cyclization : Palladium-mediated processes involve oxidative addition of the alkyne to Pd(0), followed by intramolecular carbamate coordination .

-

Oxidation : Proceeds via a radical intermediate in the presence of Mn(VII), as evidenced by ESR studies.

Comparative Reactivity

| Reaction Type | This compound | Methyl but-3-ynylcarbamate |

|---|---|---|

| Oxidation Rate | Faster (due to benzyl stabilization) | Slower |

| Cyclization Yield | Higher (78% vs. 65%) | Moderate |

科学的研究の応用

Benzyl but-3-ynylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of inflammation and cancer.

Industry: It is used in manufacturing processes to improve product quality and efficiency.

作用機序

The mechanism of action of Benzyl but-3-ynylcarbamate involves its interaction with specific molecular targets. It can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

類似化合物との比較

Similar Compounds

Benzyl 3-butynylcarbamate: This compound is structurally similar and shares many chemical properties with Benzyl but-3-ynylcarbamate.

Carbamates: Other carbamate derivatives, such as t-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc), are also used as protecting groups in organic synthesis.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

生物活性

Benzyl but-3-ynylcarbamate (BBYC) is a synthetic compound recognized for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies that highlight its significance in research.

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- IUPAC Name : Benzyl N-but-3-ynylcarbamate

- CAS Number : 149965-78-6

This compound exhibits biological activity primarily through its interaction with cellular targets. Its mechanism involves:

- Inhibition of Enzymatic Activity : BBYC has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Cellular Signaling Modulation : The compound may alter signaling pathways involved in inflammation and cancer progression.

- Autophagy Induction : Recent studies indicate that BBYC can induce autophagy in certain cell types, which is a critical process for cellular homeostasis and response to stress.

Biological Activity

Research has demonstrated that BBYC possesses a range of biological activities:

- Antiparasitic Activity : In vitro studies have shown that BBYC exhibits significant antiparasitic effects against Leishmania species, with IC50 values indicating effective inhibition of intracellular amastigotes .

| Compound | Target | IC50 (µM) |

|---|---|---|

| BBYC | L. infantum | 4.23 ± 0.94 |

| Miltefosine | L. infantum | Comparable |

- Anti-inflammatory Effects : BBYC has been evaluated for its anti-inflammatory properties, showing potential in reducing markers of inflammation in cellular models.

Case Studies

Several studies have explored the biological activity of BBYC:

- Antiparasitic Evaluation : A study published in MDPI evaluated various derivatives of carbamates, including BBYC, against Leishmania species. The results indicated that modifications to the structure could enhance potency while reducing cytotoxicity to mammalian cells .

- Pharmacological Screening : In a pharmacological screening for new anti-inflammatory agents, BBYC was found to significantly reduce pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

特性

IUPAC Name |

benzyl N-but-3-ynylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOHXIQXZHWLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。